molecular formula C27H26N4O3 B11232878 N-Benzyl-N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide

N-Benzyl-N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide

Cat. No.: B11232878
M. Wt: 454.5 g/mol
InChI Key: AIPCVECNSQDOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoxaline core, a benzyl group, and a dimethylphenyl carbamoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the benzyl group, and the attachment of the dimethylphenyl carbamoyl moiety. Common synthetic routes may include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.

    Introduction of the Benzyl Group: This step may involve the use of benzyl halides in the presence of a base to form the benzylated quinoxaline intermediate.

    Attachment of the Dimethylphenyl Carbamoyl Moiety: This can be accomplished through the reaction of the benzylated quinoxaline with 2,4-dimethylphenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinoxaline products.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamoyl positions using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, reduced quinoxalines, and substituted benzyl or carbamoyl compounds.

Scientific Research Applications

N-Benzyl-N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the benzyl group and the dimethylphenyl carbamoyl moiety enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C27H26N4O3

Molecular Weight

454.5 g/mol

IUPAC Name

2-[3-[acetyl(benzyl)amino]-2-oxoquinoxalin-1-yl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C27H26N4O3/c1-18-13-14-22(19(2)15-18)28-25(33)17-31-24-12-8-7-11-23(24)29-26(27(31)34)30(20(3)32)16-21-9-5-4-6-10-21/h4-15H,16-17H2,1-3H3,(H,28,33)

InChI Key

AIPCVECNSQDOJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=CC=C4)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.